![molecular formula C22H24N4O4 B4152609 1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE](/img/structure/B4152609.png)
1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE
Vue d'ensemble
Description
1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the nitrophenyl and methylphenyl groups. Common reagents used in these reactions include:
Piperazine: A starting material for the piperazine ring.
4-nitrobenzoyl chloride: For introducing the nitrophenyl group.
4-methylbenzoyl chloride: For introducing the methylphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, and may include:
Temperature control: To ensure optimal reaction rates.
Catalysts: To enhance reaction efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: For studying the effects of piperazine derivatives on biological systems.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methylphenyl)-4-{[4-(4-aminophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- 1-(4-methylphenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
Uniqueness
1-(4-METHYLPHENYL)-4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-16-2-4-19(5-3-16)25-15-17(14-21(25)27)22(28)24-12-10-23(11-13-24)18-6-8-20(9-7-18)26(29)30/h2-9,17H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLUJQSYGDYCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


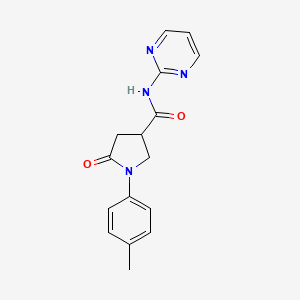
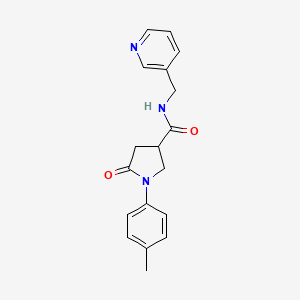
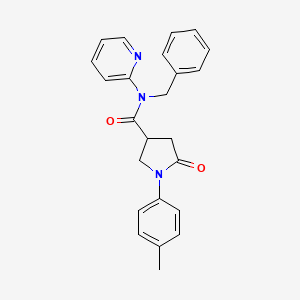
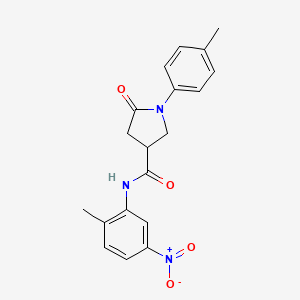
![ethyl 1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B4152565.png)
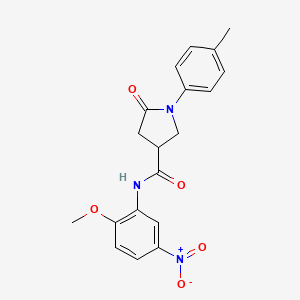
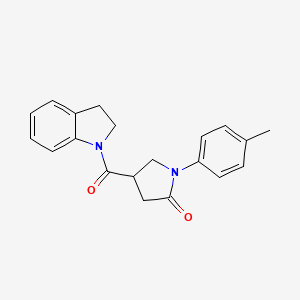
![N-[3-(acetylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4152586.png)
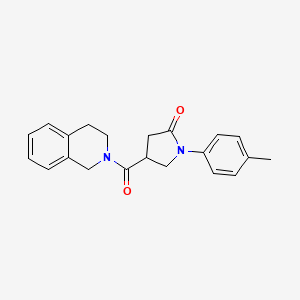
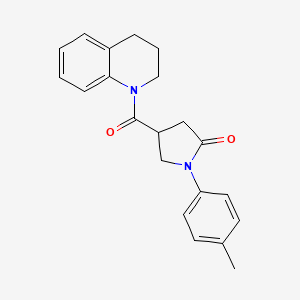
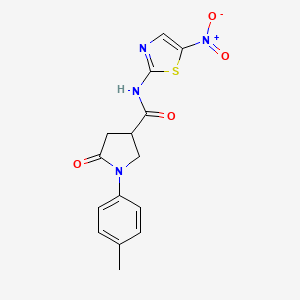
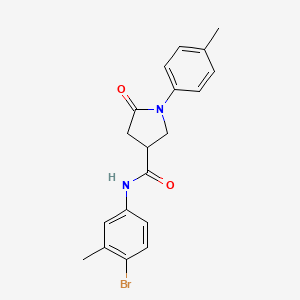
![1-(4-methylphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4152628.png)
![1-(4-methylphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4152641.png)
